(R)-3-(2-Chloro-thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13443812
Molecular Formula: C13H19ClN2O3S
Molecular Weight: 318.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19ClN2O3S |
|---|---|
| Molecular Weight | 318.82 g/mol |
| IUPAC Name | tert-butyl (3R)-3-[(2-chloro-1,3-thiazol-5-yl)methoxy]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H19ClN2O3S/c1-13(2,3)19-12(17)16-5-4-9(7-16)18-8-10-6-15-11(14)20-10/h6,9H,4-5,7-8H2,1-3H3/t9-/m1/s1 |
| Standard InChI Key | KWKKTUFKBVKDLB-SECBINFHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C1)OCC2=CN=C(S2)Cl |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)OCC2=CN=C(S2)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)OCC2=CN=C(S2)Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The compound features a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—linked via a methoxy group to a 2-chlorothiazole moiety. The tert-butyl ester group at the pyrrolidine’s 1-position enhances steric bulk and influences solubility. The (R)-configuration at the pyrrolidine’s 3-position is critical for chiral specificity in biological interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉ClN₂O₃S |
| Molecular Weight | 318.82 g/mol |
| IUPAC Name | tert-butyl (3R)-3-[(2-chloro-1,3-thiazol-5-yl)methoxy]pyrrolidine-1-carboxylate |
| SMILES Notation | CC(C)(C)OC(=O)N1CCC[C@H]1OCC2=CN=C(S2)Cl |
The thiazole ring’s chlorine atom at position 2 contributes to electronic effects, modulating reactivity and binding affinity. Computational analyses predict a polar surface area of 49.77 Ų, suggesting moderate membrane permeability .
Synthesis and Optimization
Multi-Step Synthetic Pathways
Synthesis typically begins with commercially available pyrrolidin-2-ylmethanol, which undergoes Boc protection to yield tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate . Subsequent etherification with 2-chlorothiazole-5-methanol introduces the thiazole moiety.
Critical Reaction Conditions
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Boc Protection: Conducted in dichloromethane (DCM) with di-tert-butyl dicarbonate and triethylamine at 20°C, achieving yields >90% .
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Etherification: Requires nucleophilic substitution under mild basic conditions to retain stereochemical integrity.
Challenges in Stereochemical Control
Maintaining the (R)-configuration during functionalization demands precise temperature control and chiral auxiliaries. Racemization risks are mitigated by avoiding strong acids/bases and optimizing reaction times.
Interaction Studies and Analytical Characterization
Spectroscopic Profiling
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NMR Spectroscopy: ¹H NMR (CDCl₃) reveals distinct peaks for the tert-butyl group (δ 1.46 ppm) and thiazole protons (δ 7.2–7.4 ppm) .
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 319.8 [M+H]⁺, aligning with the theoretical molecular weight.
Stability and Solubility
The compound exhibits high solubility in polar aprotic solvents (e.g., DMSO) but limited aqueous solubility (7.29 mg/mL) . Accelerated stability studies under ambient conditions show no degradation over 6 months.
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